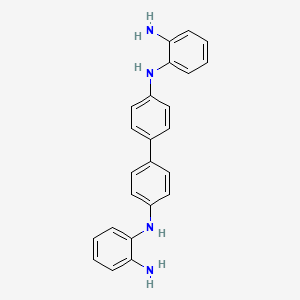
n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine: is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two aminophenyl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine typically involves the nucleophilic substitution reaction of biphenyl derivatives with aminophenyl groups. One common method is the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures (around 155°C) . The nitro group acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Stable amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used as a building block for the synthesis of polyimides and other high-performance polymers. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Biology: Polyimides derived from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them suitable for biomedical devices and implants .
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure allows for the modification of its properties to suit specific medical applications.
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used in the production of advanced materials for electronics, aerospace, and automotive applications. Its derivatives are used in the manufacture of liquid crystal displays (LCDs) and other electronic components .
Mecanismo De Acción
The mechanism of action of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine involves its ability to form stable complexes with various substrates. The amino groups can participate in hydrogen bonding and other interactions, facilitating the formation of covalent organic frameworks (COFs) and other advanced materials . The compound’s unique structure allows it to interact with different molecular targets, making it versatile for various applications.
Comparación Con Compuestos Similares
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has a similar biphenyl core but with aminophenoxy groups instead of aminophenyl groups.
N,N-Diphenyl-N,N-bis(4-bromophenyl)biphenyl-4,4’-diamine: This compound features bromophenyl groups, which impart different chemical properties.
Uniqueness: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is unique due to its specific arrangement of aminophenyl groups, which provides distinct chemical reactivity and stability. Its ability to form stable polyimides and biocompatible materials sets it apart from other similar compounds.
Propiedades
Número CAS |
40850-43-9 |
|---|---|
Fórmula molecular |
C24H22N4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-N-[4-[4-(2-aminoanilino)phenyl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H22N4/c25-21-5-1-3-7-23(21)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-24-8-4-2-6-22(24)26/h1-16,27-28H,25-26H2 |
Clave InChI |
LQUMMFFNQJWVFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


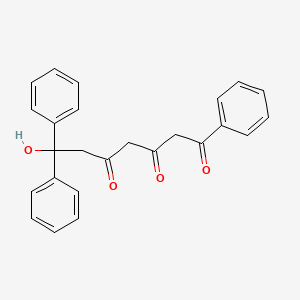
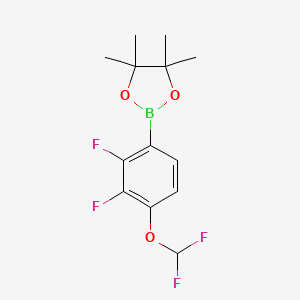
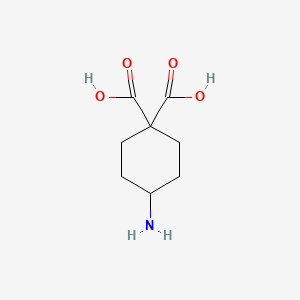
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
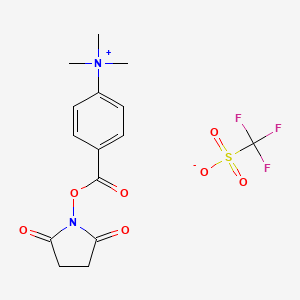
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)

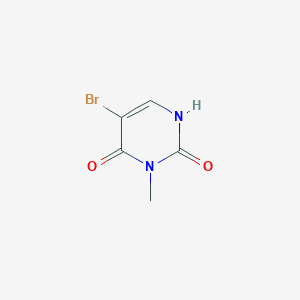
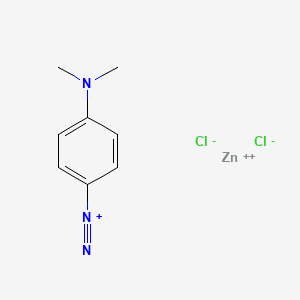
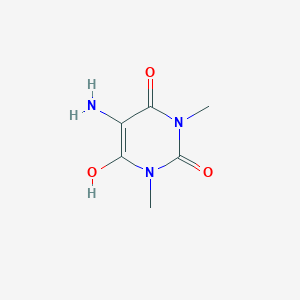
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

